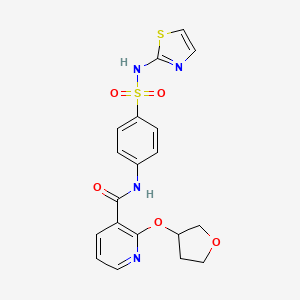

2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((Tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide is a synthetic compound that brings together a complex array of molecular components. Each segment of its chemical structure bestows distinct physical and chemical properties, making it a compelling subject of study in various scientific domains.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide typically involves multi-step organic reactions. This process often starts with the preparation of the tetrahydrofuran-3-yl ether derivative, followed by the coupling of the thiazol-2-yl sulfamoyl phenyl group. The final step usually involves the amidation of the nicotinamide moiety. Precise reaction conditions, such as specific temperatures, pH levels, and solvent choices, are crucial for achieving high yields and purity.

Industrial Production Methods

In industrial settings, large-scale production would involve the optimization of reaction conditions to ensure cost-efficiency and consistency. Batch reactions under controlled environments or continuous flow reactions might be employed to maximize yield. Catalyst choices and reaction times are meticulously optimized to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidative reactions might involve the introduction of oxygen or removal of hydrogen, whereas reduction processes may add hydrogen or remove oxygen. Substitution reactions could involve the replacement of specific functional groups with others, altering the compound's properties.

Common Reagents and Conditions

Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and nucleophiles or electrophiles (for substitution reactions) are commonly used. Specific conditions such as temperature control, pH adjustments, and solvent choices are tailored to ensure optimal reaction efficiency.

Major Products Formed

The primary products formed from these reactions depend on the reagent and conditions employed. For instance, oxidation might yield a more oxygen-rich derivative, whereas reduction could produce a more hydrogenated form. Substitution reactions may result in derivatives with varying functional groups, each possessing unique chemical properties.

Aplicaciones Científicas De Investigación

2-((Tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide finds applications across numerous scientific fields:

Chemistry: : As a compound of interest for studying reaction mechanisms and developing new synthetic routes.

Medicine: : Investigated for potential therapeutic effects and pharmacological properties.

Industry: : Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The compound exerts its effects through specific molecular interactions Its unique structure allows it to bind to certain molecular targets, thereby influencing biochemical pathways These interactions can modulate enzymatic activities, receptor functions, or cellular signaling processes

Comparación Con Compuestos Similares

Comparison with Other Similar Compounds

Compared to other compounds with similar structures, 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide stands out due to its specific functional groups and their arrangement. This uniqueness can result in distinct biological activities or chemical reactivities.

List of Similar Compounds

2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)nicotinamide

2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyrazol-2-yl)sulfamoyl)phenyl)nicotinamide

2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)nicotinamide

Actividad Biológica

The compound 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O3S, with a molecular weight of approximately 291.33 g/mol. The structure features a tetrahydrofuran moiety, a thiazole ring, and a nicotinamide backbone, which contribute to its pharmacological properties.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation and survival. The thiazole moiety is known for its role in targeting cancer cell metabolism.

- Antimicrobial Effects : The presence of the sulfamoyl group indicates potential antimicrobial activity, particularly against bacterial pathogens. Sulfonamide derivatives are well-documented for their bacteriostatic effects through inhibition of folate synthesis.

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.

-

Antimicrobial Efficacy :

- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating promising antibacterial properties.

Research Findings

Recent research has highlighted the dual activity of this compound as both an anticancer and antimicrobial agent. The thiazole and sulfamoyl functionalities appear to play crucial roles in its mechanism of action.

- Cell Cycle Arrest : Treatment with the compound resulted in G1 phase arrest in cancer cells, suggesting interference with cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : The compound induced ROS production, leading to oxidative stress and subsequent apoptosis in sensitive cancer cell lines.

Propiedades

IUPAC Name |

2-(oxolan-3-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S2/c24-17(16-2-1-8-20-18(16)28-14-7-10-27-12-14)22-13-3-5-15(6-4-13)30(25,26)23-19-21-9-11-29-19/h1-6,8-9,11,14H,7,10,12H2,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWPWSKKTNLQMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.